molecular formula C14H10N4OS B2814780 N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235056-62-8

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2814780
CAS RN: 1235056-62-8
M. Wt: 282.32
InChI Key: NVIMFIZUJPNKJZ-UHFFFAOYSA-N
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Description

“N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a high yield synthetic route for a related compound was established using reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material . The final structure of the compound was determined by 1H NMR spectrum .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include reduction and nucleophilic substitution reactions . The reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential were also calculated .


Physical And Chemical Properties Analysis

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antibacterial and Antifungal Activities

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide and its derivatives have been explored for their antibacterial and antifungal properties. Senthilkumar et al. (2021) synthesized a compound closely related to this compound and evaluated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans (Senthilkumar, Umarani, & Satheesh, 2021). Additionally, Saravanan et al. (2010) reported on novel thiazole derivatives that showed significant antibacterial and antifungal activities (Saravanan et al., 2010).

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Senthilkumar et al. (2021) found that a related compound showed anticancer activity against MDA-MB-231 breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).

Antimycobacterial Activity

Research by Gobala Krishnan P et al. (2019) on thiazole and pyrazine carboxamide derivatives revealed their anti-tubercular activities, demonstrating efficacy against Mycobacterium tuberculosis (Gobala Krishnan P, Gnanaprakash K, & Chandrasekhar KB, 2019).

Analgesic and Anti-Inflammatory Activities

Various studies have highlighted the analgesic and anti-inflammatory properties of this compound derivatives. For instance, a study by Gein et al. (2019) showed promising results in this area (Gein et al., 2019). Similarly, Abdel-Wahab et al. (2012) reported on derivatives that exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Synthesis and Characterization

Significant research has focused on the synthesis and characterization of this compound and its derivatives. Norris and Leeman (2008) developed a method for palladium-catalyzed carbon−sulfur bond formation, which is pivotal in the synthesis of such compounds (Norris & Leeman, 2008).

Other Applications

In addition to the above-mentioned applications, research has also explored the potential of this compound derivatives in various other areas. For example, studies have looked into their use in inhibiting the growth of specific microorganisms (Abdelwahab et al., 2007) and their potential in antiviral drug discovery (De Clercq, 2009).

properties

IUPAC Name

N-phenyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(17-10-4-2-1-3-5-10)12-9-20-14(18-12)11-8-15-6-7-16-11/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIMFIZUJPNKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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